N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-29(2)23-11-9-21(10-12-23)25(30-16-15-20-7-5-6-8-22(20)19-30)18-28-35(31,32)24-13-14-26(33-3)27(17-24)34-4/h5-14,17,25,28H,15-16,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOKGURXTRJDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the dimethylamino group and the sulfonamide moiety. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, which is crucial for cell growth and division.
Comparison with Similar Compounds
Similar Compounds
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound shares the dimethylamino group and aromatic structure but lacks the tetrahydroisoquinoline and sulfonamide moieties.
Methanone, bis[4-(dimethylamino)phenyl]-: Similar in having the dimethylamino groups, this compound also lacks the tetrahydroisoquinoline and sulfonamide components.
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroisoquinoline moiety adds complexity and potential for diverse interactions, while the sulfonamide group provides specific biological activity.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is often associated with various pharmacological activities. The presence of dimethylamino and methoxy groups enhances its lipophilicity and potential receptor interactions.
Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant neuropharmacological effects. Specifically, this compound has been shown to interact with orexin receptors, which are implicated in sleep regulation and energy homeostasis. The unique combination of functional groups in this compound suggests potential applications in treating sleep disorders and metabolic syndromes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacology | Modulation of orexin receptors | |
| Antioxidant Properties | Potential reduction in oxidative stress | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. The tetrahydroisoquinoline core is known for its interaction with dopamine receptors, which can influence mood and cognitive functions. Additionally, the sulfonamide group may enhance solubility and bioavailability, facilitating better pharmacokinetic profiles.
Case Studies and Research Findings
-
Study on Orexin Receptor Modulation :
A study demonstrated that compounds similar to this compound effectively modulated orexin receptors in vitro. This modulation was linked to improved wakefulness in animal models. -
Cytotoxicity Assessment :
Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth at micromolar concentrations, suggesting potential as an anticancer agent . -
Antioxidant Activity :
The antioxidant properties were assessed through various assays measuring free radical scavenging activity. The compound exhibited notable activity compared to standard antioxidants, indicating its potential role in mitigating oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroisoquinoline core. A common approach includes nucleophilic substitution or coupling reactions to introduce the dimethylaminophenyl and sulfonamide groups. Controlled copolymerization techniques, as seen in polycationic dye-fixative syntheses (e.g., P(CMDA-DMDAAC)), can guide reaction parameter optimization, such as monomer ratios and initiator concentrations (e.g., ammonium persulfate) . Multi-step protocols may require purification via column chromatography or recrystallization, with yields dependent on reaction conditions (e.g., solvent polarity, temperature) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydroisoquinoline and dimethylamino groups.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to assess purity, as described in pharmacopeial assays .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, critical for distinguishing structural analogs .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation. For example, monitor the coupling of the tetrahydroisoquinoline moiety with the sulfonamide group to prevent over-alkylation.
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) with Pd-based catalysts may enhance coupling efficiency. Evidence from trifluoromethanesulfonate syntheses suggests that steric hindrance and electron-donating groups (e.g., methoxy) require tailored catalysts .
- Purification Strategies : Gradient elution in flash chromatography or preparative HPLC can isolate the target compound from structurally similar byproducts .
Q. How should conflicting data regarding biological activity (e.g., receptor binding vs. no observed effect) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish a full dose-response curve to identify non-linear effects or threshold concentrations. Structural analogs with modified dimethylamino or sulfonamide groups (e.g., N'-((4'-hydroxyphenyl)methylene)-nitrobenzenesulfonohydrazides) can clarify structure-activity relationships .
- Receptor Profiling : Use radioligand binding assays or computational docking (e.g., molecular dynamics simulations) to assess selectivity for target receptors versus off-target interactions.
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out rapid degradation as a cause of false negatives .
Q. What strategies address solubility challenges in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without disrupting assay integrity.
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in hydroxyethoxy-functionalized sulfonamides, to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction and Reproducibility
Q. How can discrepancies in reported IC₅₀ values across studies be reconciled?
- Methodological Answer :
- Standardized Assay Conditions : Adopt uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) to minimize variability.
- Batch-to-Batch Compound Verification : Use NMR and HPLC to confirm compound identity and purity, as impurities as low as 2% can skew results .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and consensus values .
Mechanistic Studies
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ).
- Gene Knockdown Models : Apply CRISPR/Cas9 to silence putative target genes in cellular models, observing rescue or loss of compound efficacy.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropic vs. enthalpic contributions, critical for optimizing lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
